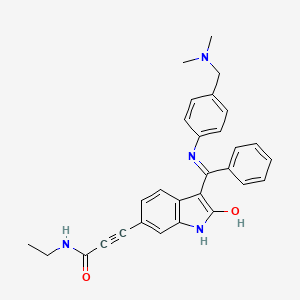![molecular formula C16H22Cl2N2O B10764712 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide CAS No. 98717-01-2](/img/structure/B10764712.png)
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide involves several steps. The key steps include the formation of the benzamide structure and the introduction of the dimethylamino group. The reaction typically starts with the chlorination of benzene to form 3,4-dichlorobenzoyl chloride. This intermediate is then reacted with (1S,2S)-2-(dimethylamino)cyclohexylamine under controlled conditions to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring strict control over reaction conditions and purity of the final product .
化学反应分析
Types of Reactions
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and are often studied to understand the metabolism and effects of the parent compound .
科学研究应用
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of synthetic opioids.
Biology: Researchers use it to understand the interaction of synthetic opioids with biological receptors.
Medicine: Although not used medically, it helps in the development of new analgesics.
作用机制
The compound exerts its effects by acting as an agonist of the μ-opioid receptor. It has a significantly lower affinity for the κ-opioid and δ-opioid receptors. The binding of the compound to the μ-opioid receptor leads to analgesic effects, sedation, and euphoria. The metabolism of the compound involves mono- and didesmethylation followed by hydroxylation .
相似化合物的比较
Similar Compounds
AH-7921: A structural isomer with similar analgesic properties.
U-50488: A selective kappa-opioid receptor ligand.
U-69,593: Another kappa-opioid receptor ligand with a similar structure.
Uniqueness
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide is unique due to its high potency and specific interaction with the μ-opioid receptor. Its structure-activity relationship has been extensively studied, making it a valuable compound for research .
属性
Key on ui mechanism of action |
/ALTERNATIVE and IN VITRO TESTS/ U-47700 /was evaluated/ for its in vitro binding activity using guinea pig brain at the mu opioid receptor (MOR) and the kappa opioid receptor (KOR). U-47700 had high affinity at the MOR and bound with a KD of 5.3 nM and weakly at the KOR with a KD of 910 nM resulting in a >171x preference for the MOR relative to the KOR. (14) Subsequently these researchers reported U-47700 receptor affinities (IC50s) of 9 and 300 nM, respectively, for the MOR and KORs. |
|---|---|
CAS 编号 |
98717-01-2 |
分子式 |
C16H22Cl2N2O |
分子量 |
329.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1 |
InChI 键 |
JGPNMZWFVRQNGU-GJZGRUSLSA-N |
手性 SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
颜色/形态 |
White or light pink powder |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)

![N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10764644.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)

![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)
![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)



